molecular formula C14H11BrClN B1335450 5-Bromo-2-(4-chlorophenyl)indoline

5-Bromo-2-(4-chlorophenyl)indoline

Cat. No.: B1335450
M. Wt: 308.6 g/mol
InChI Key: UIBSLQRNYSDMBA-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-chlorophenyl)indoline is a halogenated indoline derivative featuring a bromine substituent at the 5-position and a 4-chlorophenyl group at the 2-position. Its crystal structure (monoclinic space group $P2_1/c$) reveals a planar benzofuran-like core, with a dihedral angle of 13.42° between the benzofuran and 4-chlorophenyl rings . The molecular packing is stabilized by Br···O halogen bonding (3.125 Å) and weak C–H···O interactions, contributing to its solid-state stability . The compound is synthesized via oxidation of 5-bromo-2-(4-chlorophenyl)-3-ethylsulfanyl-1-benzofuran using 3-chloroperoxybenzoic acid, yielding a colorless solid (m.p. 443–444 K) .

Properties

Molecular Formula

C14H11BrClN

Molecular Weight

308.6 g/mol

IUPAC Name

5-bromo-2-(4-chlorophenyl)-2,3-dihydro-1H-indole

InChI

InChI=1S/C14H11BrClN/c15-11-3-6-13-10(7-11)8-14(17-13)9-1-4-12(16)5-2-9/h1-7,14,17H,8H2

InChI Key

UIBSLQRNYSDMBA-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=C1C=C(C=C2)Br)C3=CC=C(C=C3)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Analogues
Compound Name Core Structure Substituents Key Features Reference
5-Bromo-2-(4-chlorophenyl)indoline Indoline 5-Br, 2-(4-Cl-C6H4) Planar benzofuran core; halogen bonding
5-Bromo-N-(4-chloro-3-(trifluoromethyl)phenyl)-1-(oxetan-3-yl)indoline-6-sulfonamide (19) Indoline-sulfonamide 5-Br, 6-SO2NH-(4-Cl-3-CF3-C6H3), 1-oxetan-3-yl Enhanced solubility; autophagy inhibition (IC50 = 0.2 µM)
(Z)-4-Bromo-3-(4-chlorobenzylidene)indolin-2-one (4c) Indolinone 4-Br, 3-(4-Cl-C6H4-CH=) α,β-unsaturated ketone; potential anticancer activity
5-Bromo-2-(4-bromophenyl)-1H-indole Indole 5-Br, 2-(4-Br-C6H4) Aromatic indole core; higher lipophilicity
5-Bromo-2-methylisoindolin-1-one Isoindolinone 5-Br, 2-CH3 Lactam structure; altered hydrogen-bonding capacity

Physicochemical Properties

Table 3: Key Physicochemical Data
Compound Name Solubility LogP (Predicted) Stability Notes Reference
This compound Low in H2O ~3.5 Stable in solid state; sensitive to oxidation
Compound 19 (Indoline-sulfonamide) Moderate in DMSO ~2.8 Stable at RT; hygroscopic
(Z)-4-Bromo-3-(4-chlorobenzylidene)indolin-2-one Soluble in EtOH ~4.1 Light-sensitive; store under N2

Discussion of Substituent Effects

  • Halogen Substituents : Bromine and chlorine atoms enhance lipophilicity and intermolecular interactions (e.g., halogen bonding) but may reduce metabolic stability .
  • Sulfonamide Groups : Improve water solubility and enable hydrogen bonding with biological targets, critical for autophagy inhibition .
  • Aromatic vs.

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